Caylin-1

Descripción general

Descripción

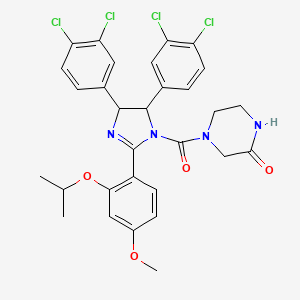

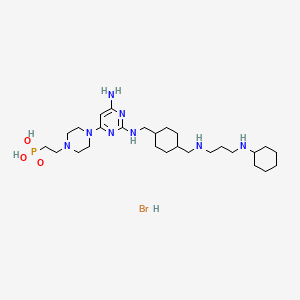

Caylin-1 is an analog of Nutlin-3 and an inhibitor of MDM2 . It contains chlorine substituents at the 3 and 4 positions on two of the phenyl rings . At high concentrations, Caylin-1 inhibits the growth of HCT-116 cells, making it less potent than Nutlin-3 .

Molecular Structure Analysis

The molecular formula of Caylin-1 is C30H28Cl4N4O4 . It has a molecular weight of 650.4 . The structure contains chlorine substituents at the 3 and 4 positions on two of the phenyl rings .Physical And Chemical Properties Analysis

Caylin-1 has a molecular weight of 650.4 and a molecular formula of C30H28Cl4N4O4 . It is soluble in DMSO .Aplicaciones Científicas De Investigación

Caylin-1 in Cancer Research

- Specific Scientific Field : Cancer Research

- Summary of the Application : Caylin-1 is a novel nutlin-3 analog used in cancer research . Nutlin-3 is an activator of p53, a protein that functions by inhibiting the interaction of p53 with MDM2, a negative regulator of p53 activity . Caylin-1, like Nutlin-3, can activate the p53 pathway .

- Methods of Application or Experimental Procedures : Caylin-1 is typically applied to cancer cells in vitro. The specific concentration used can vary, but one study noted that at concentrations at or below 1 µM, Caylin-1 promotes the growth of HCT116 cells .

- Results or Outcomes : In the same study, it was found that Caylin-1 promotes the growth of HCT116 cells by approximately 20% compared to untreated cells at concentrations at or below 1 µM . At higher concentrations, Caylin-1 inhibits the growth of HCT116 cells, making it about 7-fold less potent than Nutlin-3 in the same assay .

Caylin-1 in Drug Design

- Specific Scientific Field : Drug Design

- Summary of the Application : Caylin-1 is a nutlin-3 analog which contains chlorine substituents at the 3 and 4 positions on two of the phenyl rings . It is used in the design of drugs that target the p53 pathway, a critical pathway in the regulation of cell growth and apoptosis .

- Methods of Application or Experimental Procedures : Caylin-1 is typically applied to protein-ligand complex structures in vitro . The specific concentration used can vary, but one study noted that Caylin-1 was dissolved in d6-DMSO and added to the protein with a final protein:ligand ratio of 1:1.2 .

- Results or Outcomes : The study showed how sparse information from a previous NMR2 structure elucidation can be employed to efficiently determine further protein-analog complex structures . This study illustrates the potential of NMR2 as a major tool in structure-based drug discovery, especially when X-ray crystallography is difficult to implement .

Caylin-1 in NMR Spectroscopy

- Specific Scientific Field : NMR Spectroscopy

- Summary of the Application : Caylin-1 is used in NMR spectroscopy to elucidate the structure of protein-ligand complexes . This is key in structure-based drug discovery .

- Methods of Application or Experimental Procedures : Caylin-1 is typically applied to protein-ligand complex structures in vitro . Caylin-1 was dissolved in d6-DMSO and added to the protein with a final protein:ligand ratio of 1:1.2 .

- Results or Outcomes : The study showed how sparse information from a previous NMR2 structure elucidation can be employed to efficiently determine further protein-analog complex structures . This study illustrates the potential of NMR2 as a major tool in structure-based drug discovery, especially when X-ray crystallography is difficult to implement .

Propiedades

IUPAC Name |

4-[4,5-bis(3,4-dichlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28Cl4N4O4/c1-16(2)42-25-14-19(41-3)6-7-20(25)29-36-27(17-4-8-21(31)23(33)12-17)28(18-5-9-22(32)24(34)13-18)38(29)30(40)37-11-10-35-26(39)15-37/h4-9,12-14,16,27-28H,10-11,15H2,1-3H3,(H,35,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOQGENPVVRSGAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCNC(=O)C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC(=C(C=C5)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28Cl4N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

650.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Caylin-1 | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

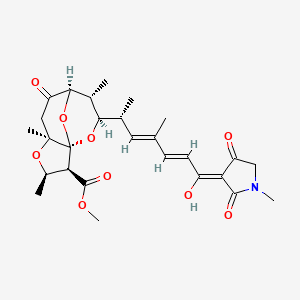

![ethyl 3-[(3S,4S)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-2-[[(3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]amino]propanoate](/img/structure/B606423.png)

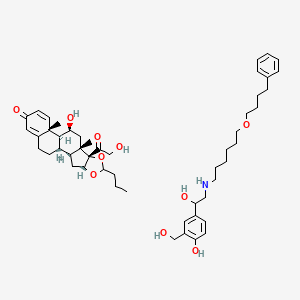

![(1S,9R,10S)-17-(Cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B606429.png)

![N,N'-Bis(3-aminopropyl)benzo[c][1,8]naphthyridine-3,6-diamine](/img/structure/B606438.png)

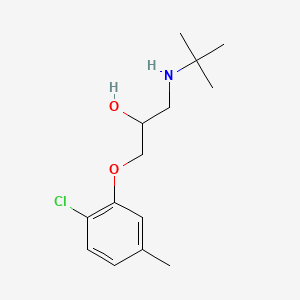

![6-{4-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-3,5-dimethyl-1H-pyrazol-1-yl}-3-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B606444.png)

![N-Cyclopentyl-1-(1-isopropyl-5,6-dimethyl-1H-benzo[d]imidazol-2-yl)piperidine-4-carboxamide](/img/structure/B606445.png)